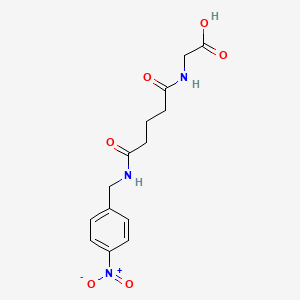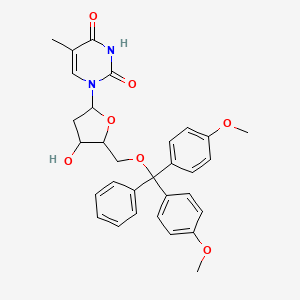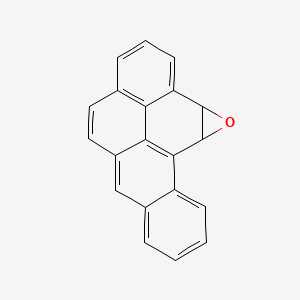
Benzo(a)pyrene-11,12-epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[a]pyrene-11,12-epoxide is a member of phenanthrenes.
Aplicaciones Científicas De Investigación
Carcinogenic Properties and DNA Adduct Formation
Benzo(a)pyrene-11,12-epoxide (BPDE) is a known carcinogen derived from various sources like fossil fuel combustion and cigarette smoke. Research has shown that BPDE forms adducts with DNA, primarily at guanosine positions, leading to carcinogenic effects. This process is influenced by the electronic configuration of BPDE and its interaction with DNA (Lu & Manzetti, 2014). Similarly, studies on human placental perfusion confirmed the transfer of BPDE to the fetal compartment, with the ability to form DNA adducts in placental tissue, highlighting its potential risk during pregnancy (Karttunen et al., 2010).
Impact on DNA Structure and Repair Mechanisms
The structure of BPDE-DNA adducts can vary significantly, influencing DNA stability and repair mechanisms. For example, studies have shown that BPDE-induced adducts with adenine residues in DNA can adopt different conformations, affecting DNA's thermodynamic stability and repair by human DNA repair enzymes (Yan et al., 2001).
Analytical Techniques for Studying BPDE Adducts
Advancements in analytical techniques have allowed for the detailed study of BPDE adducts. Research demonstrates the use of microscale solid-phase extraction and high-performance liquid chromatography for isolating and analyzing BPDE adducts, providing insights into their formation and role in mutagenesis (Harri et al., 2003).
Role in Oncogenesis
BPDE has been implicated in oncogenic processes. For example, its active metabolite in tobacco smoke has been shown to induce the expression of DDX3 in breast epithelial cells, promoting growth, proliferation, and neoplastic transformation (Botlagunta et al., 2008).
Environmental Interactions and Health Implications
The interaction of BPDE with environmental factors like Cu(II)-montmorillonite has been studied for its role in generating environmentally persistent free radicals and reactive oxygen species, which can have significant health implications, including increased toxicity and oxidative stress in cells (Zhao et al., 2019).
Propiedades
Nombre del producto |
Benzo(a)pyrene-11,12-epoxide |
|---|---|
Fórmula molecular |
C20H12O |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
18-oxahexacyclo[10.7.2.02,7.09,20.016,21.017,19]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaene |
InChI |
InChI=1S/C20H12O/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15-16(11)17(13)18(14)20-19(15)21-20/h1-10,19-20H |
Clave InChI |
ISBWKKKMLFVMHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6C(C5=CC=C4)O6 |
Sinónimos |
benzo(a)pyrene 11,12-oxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one](/img/structure/B1205575.png)
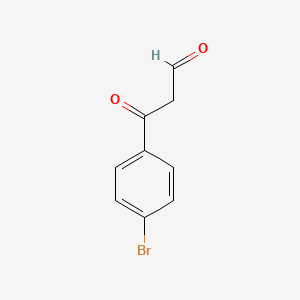
![4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1205577.png)
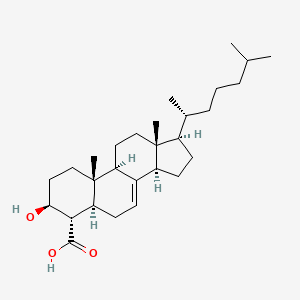
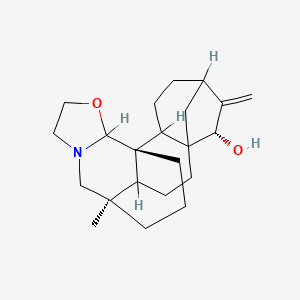
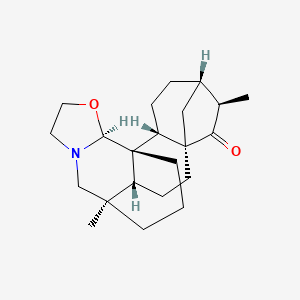
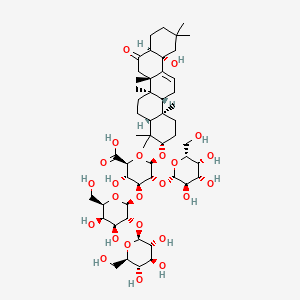
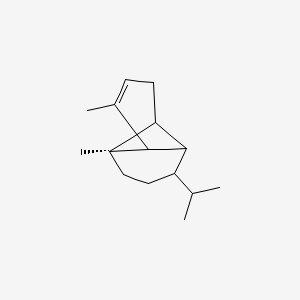
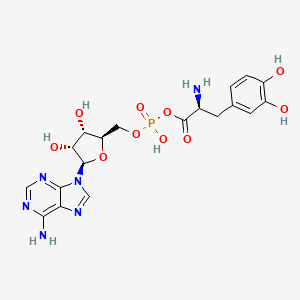
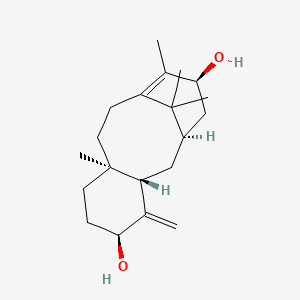
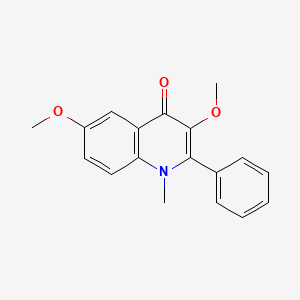
![(2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B1205593.png)
